molecular formula C15H34Si B14416009 Tri-tert-butyl(propan-2-yl)silane CAS No. 84627-97-4

Tri-tert-butyl(propan-2-yl)silane

Cat. No.: B14416009
CAS No.: 84627-97-4
M. Wt: 242.52 g/mol
InChI Key: YLECLUVXFHIDSZ-UHFFFAOYSA-N
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Description

Tri-tert-butyl(propan-2-yl)silane is a silicon-based organometallic compound characterized by three tert-butyl (t-Bu) groups and one propan-2-yl (isopropyl, i-Pr) group bonded to a central silicon atom. This structure confers significant steric hindrance and hydrophobicity, influencing its chemical reactivity and physical properties. The bulky tert-butyl groups likely enhance hydrolytic stability and reduce reactivity compared to silanes with smaller substituents, making it suitable for applications requiring durability under harsh conditions .

Properties

CAS No.

84627-97-4

Molecular Formula

C15H34Si

Molecular Weight

242.52 g/mol

IUPAC Name

tritert-butyl(propan-2-yl)silane

InChI

InChI=1S/C15H34Si/c1-12(2)16(13(3,4)5,14(6,7)8)15(9,10)11/h12H,1-11H3

InChI Key

YLECLUVXFHIDSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-tert-butyl(propan-2-yl)silane typically involves the reaction of tert-butyl chloride with a silicon-based reagent under controlled conditions. One common method is the hydrosilylation of isobutene with a silicon hydride in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl(propan-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silicon compounds.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

Tri-tert-butyl(propan-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a protecting group for alcohols.

    Biology: Employed in the synthesis of bioactive molecules and as a stabilizer for sensitive compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tri-tert-butyl(propan-2-yl)silane involves its ability to donate or accept electrons during chemical reactions. The steric hindrance provided by the tert-butyl groups influences the compound’s reactivity, making it selective in its interactions with other molecules. This selectivity is crucial in catalytic processes and the formation of stable intermediates in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Steric Effects

The steric profile of Tri-tert-butyl(propan-2-yl)silane distinguishes it from other silanes:

  • Triethylsilane (TES, C₆H₁₆Si) : Contains three ethyl (C₂H₅) groups. Smaller substituents result in lower steric hindrance, enabling faster hydrolysis and higher reactivity as a reducing agent (e.g., in hydrogenation reactions) .
  • Triisopropylsilane (C₉H₂₂Si) : Features three isopropyl groups. While bulkier than ethyl, isopropyl groups are less sterically demanding than tert-butyl, leading to intermediate stability and reactivity .
  • tert-Butyldimethylsilane : Combines two methyl and one tert-butyl group. The partial steric shielding slows hydrolysis compared to trimethylsilane but remains less stable than this compound due to fewer bulky groups .

Key Insight : The tert-butyl groups in this compound provide exceptional steric protection, reducing susceptibility to nucleophilic attack and hydrolysis .

Hydrolytic Stability

Hydrolysis resistance is critical for silanes in coatings, adhesives, and composite materials. Substituent size inversely correlates with hydrolysis rate:

Compound Substituents Hydrolytic Stability Key Evidence
Triethylsilane Three ethyl groups Low Rapid hydrolysis due to minimal steric hindrance .
Triisopropylsilane Three isopropyl groups Moderate Intermediate stability; used in controlled reactions .
This compound Three tert-butyl, one isopropyl High Bulky groups hinder water access, enhancing stability .

The tert-butyl groups in this compound likely form a hydrophobic shield, delaying silanol (Si-OH) formation and extending shelf life compared to less hindered silanes .

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